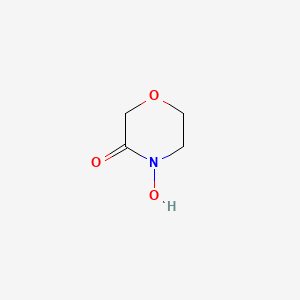
4-Hydroxymorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxymorpholin-3-one is a heterocyclic organic compound characterized by a morpholine ring with a hydroxyl group at the fourth position and a ketone group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymorpholin-3-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with glyoxylic acid under acidic conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentration.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3,4-dioxomorpholine.
Reduction: The ketone group can be reduced to form 4-hydroxymorpholine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dioxomorpholine
Reduction: 4-Hydroxymorpholine
Substitution: Various substituted morpholinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Hydroxymorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxymorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
4-Benzyl-2-hydroxymorpholin-3-one: Similar structure but with a benzyl group at the fourth position.
3,4-Dioxomorpholine: An oxidized form of 4-Hydroxymorpholin-3-one with two ketone groups.
4-Hydroxymorpholine: A reduced form with a hydroxyl group but no ketone group.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct reactivity and binding properties compared to its analogs.
Propiedades
Fórmula molecular |
C4H7NO3 |
|---|---|
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
4-hydroxymorpholin-3-one |
InChI |
InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2 |
Clave InChI |
PESMSBSGHUDSOM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



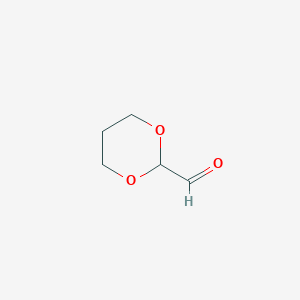

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
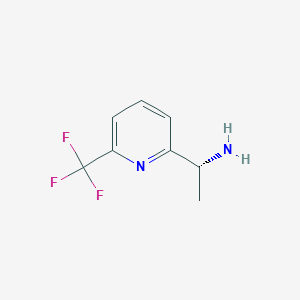
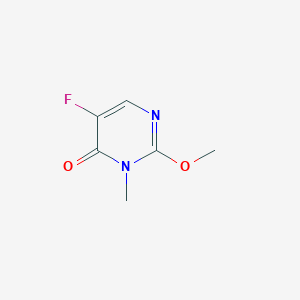
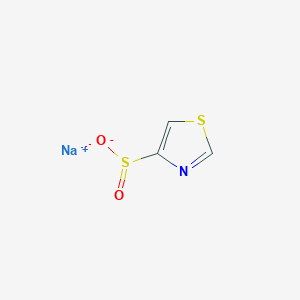
![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)





